

3-(Methylamino)propanamide physical and chemical properties

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Compound of Interest

Compound Name: 3-(Methylamino)propanamide

Cat. No.: B1358377

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An In-depth Technical Guide to 3-(Methylamino)propanamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-(Methylamino)propanamide**, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on clarity, data accessibility, and detailed methodologies.

Chemical Identity and Properties

3-(Methylamino)propanamide is an organic compound featuring a propanamide backbone with a secondary amine (methylamino group) at the C-3 position.^[1] This bifunctional nature, containing both an amide and an amine, makes it a valuable intermediate in various chemical syntheses.^[1]

Chemical Identifiers

The following table summarizes the key identifiers for **3-(Methylamino)propanamide**.

Identifier	Value
CAS Number	4874-17-3[1][2]
IUPAC Name	3-(methylamino)propanamide[1]
Molecular Formula	C4H10N2O[1][2]
Molecular Weight	102.14 g/mol [1][2]
Canonical SMILES	CNCCC(=O)N[1]
InChI Key	FFJLSBFLTYWII-UHFFFAOYSA-N[1]
Synonyms	3-(Methylamino)propionamide, N3-methyl-beta-alaninamide[2]

Physicochemical Properties

This table outlines the known physical and chemical properties. Data for certain properties are not readily available in published literature and are marked as such.

Property	Value / Description
Melting Point	Data not available
Boiling Point	Data not available
Density	Data not available
Solubility	Expected to be soluble in polar solvents due to the presence of amine and amide groups capable of hydrogen bonding.[3]
Storage	Store in a dry, sealed container at room temperature.[2]

Chemical Reactivity and Synthesis

The unique structure of **3-(Methylamino)propanamide**, with its primary amide and secondary amine groups, governs its reactivity.[1]

Key Reactions:

- Hydrolysis: The amide group can undergo hydrolysis to yield 3-(methylamino)propanoic acid and ammonia.[1]
- Reduction: The amide can be reduced to form the corresponding primary amine, 3-(methylamino)propan-1-amine.[1]
- Oxidation: The compound can be oxidized to form various derivatives.[1]

Experimental Protocol: Synthesis via Nitrile Hydration

A primary route for synthesizing **3-(Methylamino)propanamide** involves a two-step process starting from acrylonitrile and methylamine. This method leverages a Michael addition followed by enzymatic hydration.

Step 1: Synthesis of 3-(Methylamino)propanenitrile (Michael Addition)

- Reactants: Methylamine (nucleophile) and acrylonitrile (Michael acceptor) are used as starting materials.[4]
- Procedure: The nucleophilic methylamine attacks the β -carbon of acrylonitrile. This conjugate addition reaction forms a new C-N bond.
- Conditions: The reaction is typically carried out in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction.
- Yield: This reaction generally proceeds with high yield to produce 3-(methylamino)propanenitrile.[4]

Step 2: Hydration of Nitrile to Amide

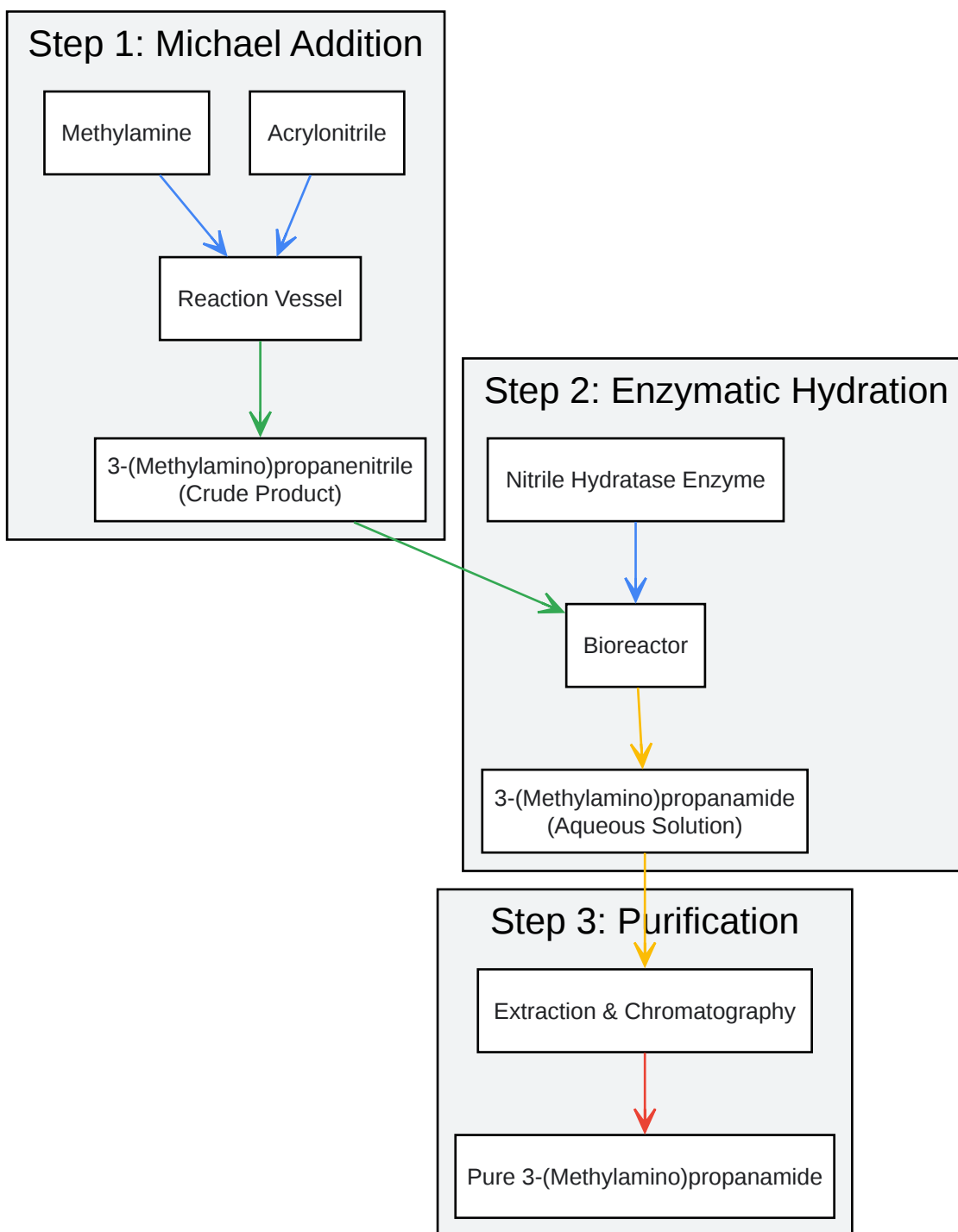
- Mechanism: The nitrile group of 3-(methylamino)propanenitrile is hydrated to form the primary amide, **3-(Methylamino)propanamide**. [4]
- Biocatalysis: This transformation is efficiently carried out using a nitrile hydratase enzyme. This enzymatic pathway is a two-step process where the nitrile is first hydrated to the amide intermediate. [4]

- Procedure: The 3-(methylamino)propanenitrile substrate is incubated with a whole-cell or purified nitrile hydratase preparation in an aqueous buffer system.
- Reaction Monitoring & Purification: The reaction progress is monitored using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated from the reaction mixture and purified, typically through extraction and column chromatography.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of **3-(Methylamino)propanamide** is depicted below.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **3-(Methylamino)propanamide**.

Spectral Analysis (Expected)

While specific spectral data for **3-(Methylamino)propanamide** is not widely published, its expected characteristics can be inferred from its functional groups and analysis of similar compounds like propanamide.

- **^1H NMR Spectroscopy:** The spectrum is expected to show distinct signals for the protons in different chemical environments: the methyl group (CH_3), the two methylene groups (CH_2), the amine proton (NH), and the amide protons (NH_2).^[5] The splitting patterns would be influenced by adjacent protons, following the $n+1$ rule.^[5]
- **^{13}C NMR Spectroscopy:** The spectrum would display four distinct signals corresponding to the four carbon atoms: the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide group.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by several key absorption bands:
 - **N-H Stretching:** Twin peaks characteristic of a primary amide (R-CONH_2) are expected in the $3300\text{-}3500\text{ cm}^{-1}$ region.^[6] A separate, weaker band for the secondary amine N-H stretch may also be present.
 - **C=O Stretching:** A strong absorption band for the amide carbonyl group is expected around $1650\text{-}1690\text{ cm}^{-1}$.^[6]
 - **N-H Bending:** An absorption band for the N-H deformation of the amide is expected around $1590\text{-}1650\text{ cm}^{-1}$.^[6]

Applications and Biological Significance

3-(Methylamino)propanamide is primarily of interest in medicinal chemistry and pharmaceutical development.^[1]

- **Pharmaceutical Intermediate:** It serves as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions.^[1]

- Biological Activity: While detailed mechanisms are an area for further investigation, research indicates that the compound possesses biological activity.[1] Its structural features allow for potential interactions with biological systems, and derivatives have been studied for their effects on neurotransmitter systems.[1]

No direct involvement of **3-(Methylamino)propanamide** in specific cellular signaling pathways has been documented in the reviewed literature. However, its role as a precursor for neurologically active compounds suggests that its derivatives may interact with various receptors and enzymes within the central nervous system.

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